molecular formula C16H14N4S B8743171 2,2'-(Thiobis(methylene))bis-1H-benzimidazole CAS No. 33007-61-3

2,2'-(Thiobis(methylene))bis-1H-benzimidazole

Cat. No. B8743171
CAS RN: 33007-61-3
M. Wt: 294.4 g/mol
InChI Key: PLROPLMRAPJFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(Thiobis(methylene))bis-1H-benzimidazole is a useful research compound. Its molecular formula is C16H14N4S and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(Thiobis(methylene))bis-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(Thiobis(methylene))bis-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

33007-61-3

Product Name

2,2'-(Thiobis(methylene))bis-1H-benzimidazole

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanylmethyl)-1H-benzimidazole

InChI

InChI=1S/C16H14N4S/c1-2-6-12-11(5-1)17-15(18-12)9-21-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)

InChI Key

PLROPLMRAPJFHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.1 g (27.3 mmol) thiodiacetic acid and 4.9 g (27.3 mmol) o-phenylene diamine in 40 ml 4N HCl was stirred at reflux for 4 hours. The reaction mixture was cooled to room temperature an neutralised with conc. NH4OH. The formed precipitate was filtered, washed with water (3×40 ml) and dried under vacuum. Yield—2.4g (25.2%).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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